2,5-Bis(trifluoromethyl)benzoic acid
Overview
Description
2,5-bis(trifluoromethyl)benzoic acid is a benzoic acid carrying trifluoromethyl substituents at the 2- and 5-positions. It is a member of benzoic acids and a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Chemical Synthesis : It serves as a precursor in the synthesis of various chemical compounds. For example, Dmowski and Piasecka-Maciejewska (1998) demonstrated its use in the regioselective metalation and carboxylation of 1,3-bis(trifluoromethyl)benzene to produce 2,6-bis(trifluoromethyl)benzoic acid, highlighting its utility in creating specialized chemical structures (Dmowski & Piasecka-Maciejewska, 1998).
Material Science : This compound finds applications in the development of novel materials. For instance, Tan et al. (2013) synthesized tetranuclear 3d–4f complexes using 3,5-bis(trifluoromethyl)benzoic acid, contributing to advancements in material science (Tan, Che, & Zheng, 2013).
Pharmaceutical Research : It has implications in pharmaceutical research. Swain et al. (1997) identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite in their study on 3,5-bis(trifluoromethyl)benzyl ethers, indicating its relevance in drug metabolism and development (Swain et al., 1997).
Polymer Science : This acid is used in the synthesis of polymers. Mayershofer, Nuyken, and Buchmeiser (2006) discussed its application in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, showcasing its utility in creating complex polymeric structures (Mayershofer, Nuyken, & Buchmeiser, 2006).
Supramolecular Chemistry : It is pivotal in the construction of supramolecular architectures. Kihara, Kato, Uryu, and Fréchet (1996) utilized similar compounds to build supramolecular liquid-crystalline networks, highlighting its potential in this innovative area of chemistry (Kihara, Kato, Uryu, & Fréchet, 1996).
Catalysis : It acts as a catalyst in various chemical reactions. Brink, Vis, Arends, and Sheldon (2001) explored its use in catalytic activity in Baeyer-Villiger reactions with aqueous hydrogen peroxide (Brink, Vis, Arends, & Sheldon, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
As a chemical compound, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical processes .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, have been noted .
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action of 2,5-Bis(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated area to avoid inhalation . Furthermore, the compound should be stored in a well-ventilated place and kept tightly closed .
Biochemical Analysis
Biochemical Properties
2,5-Bis(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and other transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s clearance from the body and its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution of this compound can influence its biochemical activity and overall efficacy in biological systems .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINBPLCVZSKLTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352951 | |
Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42580-42-7 | |
Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42580-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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